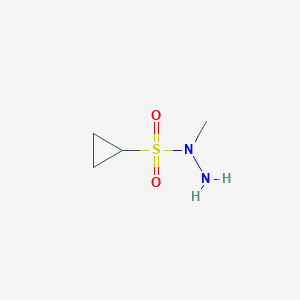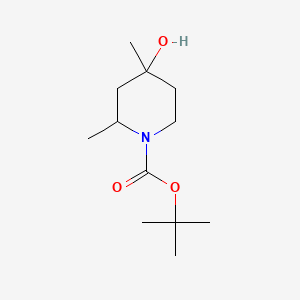
N-methylcyclopropanesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylcyclopropanesulfonohydrazide (NMCSH) is an organic compound containing a sulfonohydrazide group and a methylcyclopropane ring. It is a white crystalline solid with a melting point of 144°C and a boiling point of 284°C. NMCSH was first synthesized in the early 1960s and is used in many scientific applications today. It is used as a reagent in organic synthesis, a catalyst in the production of polymers, and as a drug in laboratory experiments. It is also used in the production of pharmaceuticals, pesticides, and other compounds.
Wissenschaftliche Forschungsanwendungen
N-methylcyclopropanesulfonohydrazide is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a drug in laboratory experiments. It is also used in the production of pharmaceuticals, pesticides, and other compounds. N-methylcyclopropanesulfonohydrazide has been used in the synthesis of a variety of compounds, such as carbohydrates, alcohols, and amines. It has also been used in the synthesis of polymers, such as polyethylene, polypropylene, and polystyrene. N-methylcyclopropanesulfonohydrazide has been used in the production of drugs, including antifungal and anticonvulsant drugs.
Wirkmechanismus
N-methylcyclopropanesulfonohydrazide acts as a catalyst in organic reactions. It is an electrophile, meaning it is attracted to electron-rich molecules. When N-methylcyclopropanesulfonohydrazide reacts with a molecule, it can form a covalent bond with it, resulting in the formation of a new molecule. N-methylcyclopropanesulfonohydrazide can also act as a nucleophile, meaning it can react with electron-poor molecules. In this case, N-methylcyclopropanesulfonohydrazide can form a covalent bond with the electron-poor molecule, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
N-methylcyclopropanesulfonohydrazide has been studied for its effects on the biochemical and physiological processes of living organisms. It has been found to have an inhibitory effect on the growth of bacteria, fungi, and yeast. N-methylcyclopropanesulfonohydrazide has also been found to have an inhibitory effect on the activity of enzymes, such as proteases and lipases. N-methylcyclopropanesulfonohydrazide has been found to have an inhibitory effect on the growth of cancer cells, and it has been found to have an inhibitory effect on the activity of certain enzymes involved in cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-methylcyclopropanesulfonohydrazide in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without significant degradation. However, there are some limitations to the use of N-methylcyclopropanesulfonohydrazide in laboratory experiments. It has a low solubility in water, meaning it must be used in organic solvents. Additionally, it is a strong electrophile and nucleophile, meaning it can react with other molecules in the reaction mixture, resulting in the formation of unwanted products.
Zukünftige Richtungen
The use of N-methylcyclopropanesulfonohydrazide in laboratory experiments has potential for further development and application. One potential future direction is the development of new methods to synthesize N-methylcyclopropanesulfonohydrazide. Another potential future direction is the development of new methods to use N-methylcyclopropanesulfonohydrazide in organic synthesis. Additionally, further research could be conducted to explore the potential of N-methylcyclopropanesulfonohydrazide in the production of pharmaceuticals, pesticides, and other compounds. Finally, further research could be conducted to explore the potential of N-methylcyclopropanesulfonohydrazide in the inhibition of cancer cell proliferation.
Synthesemethoden
N-methylcyclopropanesulfonohydrazide can be synthesized by several methods. The most common method is the reaction of a methylcyclopropane with an aqueous solution of sodium sulfite and sodium hydrazine. This reaction produces a mixture of N-methylcyclopropanesulfonohydrazide and sodium sulfite hydrazide, which can be separated by filtration. Other methods of synthesis include the reaction of a methylcyclopropane with a solution of sodium hydrazide and sulfuric acid, and the reaction of a methylcyclopropane with sulfuric acid and sodium hydrazide.
Eigenschaften
IUPAC Name |
N-methylcyclopropanesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-6(5)9(7,8)4-2-3-4/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKIPXUULCSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(N)S(=O)(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylcyclopropanesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers](/img/structure/B6604215.png)

![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)


![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)
